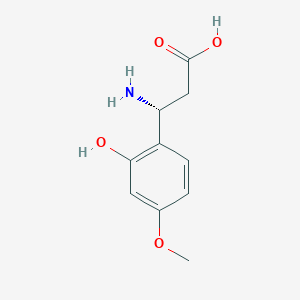
Methyl (3S)-3-amino-3-(2-anthryl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S)-3-amino-3-(2-anthryl)propanoate is an organic compound that features an anthracene moiety attached to an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2-anthryl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene derivatives and amino acid esters.
Coupling Reaction: The anthracene derivative is coupled with the amino acid ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
Methyl (3S)-3-amino-3-(2-anthryl)propanoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
科学研究应用
Methyl (3S)-3-amino-3-(2-anthryl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the strong fluorescence of the anthracene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of Methyl (3S)-3-amino-3-(2-anthryl)propanoate involves its interaction with molecular targets through its anthracene moiety. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Anthrylacetic Acid: Another anthracene derivative with similar structural features.
9-Anthrylmethyl Methacrylate: Used in the synthesis of polymers with fluorescent properties.
2-Anthryl Methacrylamide: Utilized in the development of functional monomers for polymer synthesis.
Uniqueness
Methyl (3S)-3-amino-3-(2-anthryl)propanoate is unique due to its combination of an amino acid derivative with an anthracene moiety. This structural feature imparts both biological activity and strong fluorescence, making it a versatile compound for various applications.
属性
分子式 |
C18H17NO2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC 名称 |
methyl (3S)-3-amino-3-anthracen-2-ylpropanoate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)11-17(19)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,19H2,1H3/t17-/m0/s1 |
InChI 键 |
XNMZEVMFODYBME-KRWDZBQOSA-N |
手性 SMILES |
COC(=O)C[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
规范 SMILES |
COC(=O)CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine](/img/structure/B13049058.png)

![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)

![7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049102.png)

![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)




![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate](/img/structure/B13049143.png)
